Pralmorelin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLPPBUBKMZMT-RDRUQFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032404 | |
| Record name | Pralmorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158861-67-7 | |
| Record name | Pralmorelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralmorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRALMORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Pralmorelin Action
Pralmorelin's Interaction with the Growth Hormone Secretagogue Receptor 1a (GHS-R1a)
The primary target of this compound is the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G-protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland. patsnap.compatsnap.com this compound mimics the action of the endogenous hormone ghrelin, the natural ligand for the GHS-R1a, to stimulate the release of growth hormone. patsnap.comnbinno.comnih.gov
Agonistic Binding Characteristics of this compound to GHS-R1a
This compound functions as a synthetic agonist at the GHS-R1a. nbinno.comwikipedia.orgdrugbank.com By binding to this receptor, it effectively initiates the downstream signaling events that lead to GH secretion. nbinno.com This agonistic activity allows this compound to be a powerful tool for studying the regulation of GH production and release. nbinno.com The interaction is characterized by a high affinity and potency, enabling it to elicit a significant increase in plasma growth hormone levels upon administration in research settings. wikipedia.orgnih.gov
| Characteristic | Description | Reference |
|---|---|---|
| Receptor Target | Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. | patsnap.compatsnap.comdrugbank.com |
| Action | Agonist. | nbinno.comdrugbank.com |
| Endogenous Ligand Mimicked | Ghrelin. | patsnap.comnbinno.comnih.gov |
| Primary Effect | Stimulation of growth hormone (GH) secretion from the pituitary gland. | nbinno.compatsnap.com |
Receptor Specificity and Selectivity in this compound's Action
This compound exhibits a high degree of specificity for the GHS-R1a. Its primary and most pronounced effect is the stimulation of GH production. particlepeptides.com However, its selectivity is not absolute. Research indicates that this compound can have a slight stimulatory effect on other pituitary hormones, including prolactin (PRL), adrenocorticotropic hormone (ACTH), and consequently, cortisol. particlepeptides.com Despite this, its action is predominantly directed towards the somatotropic axis, making it a valuable agent for investigating GH regulation. nbinno.com
Intracellular Signaling Pathways Activated by this compound
Upon binding of this compound to the GHS-R1a, a conformational change in the receptor activates intracellular signaling cascades. patsnap.com These pathways act as second messengers, translating the external signal into a cellular response, namely the synthesis and exocytosis of growth hormone.
Activation of Cyclic Adenosine (B11128) Monophosphate (cAMP) and Protein Kinase A (PKA) Cascades
A key signaling pathway activated by this compound is the cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA) cascade. patsnap.compatsnap.com The activation of the GHS-R1a, a GPCR, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. patsnap.comnih.gov The resulting increase in intracellular cAMP levels leads to the activation of PKA. patsnap.compatsnap.com This kinase, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). patsnap.com Phosphorylated CREB can then bind to the promoter region of the GH gene, stimulating its transcription and leading to increased synthesis of growth hormone. patsnap.comnih.gov
Calcium Ion Influx and its Role in Growth Hormone Exocytosis
The activation of the cAMP/PKA pathway is a critical step that leads to an increase in intracellular calcium ion (Ca2+) concentration. patsnap.com This cascade ultimately results in the influx of calcium ions into the pituitary somatotrophs. patsnap.comparticlepeptides.com The elevation of cytosolic Ca2+ is a pivotal trigger for the exocytosis of vesicles containing stored growth hormone. patsnap.com The increased calcium concentration facilitates the fusion of these vesicles with the plasma membrane, releasing their contents into the bloodstream. patsnap.com
Investigation of IP3/DAG Pathway Involvement
In addition to the cAMP/PKA pathway, evidence suggests the involvement of the inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) pathway in the signaling mechanism of the GHS-R1a. patsnap.comresearchgate.net Activation of the receptor can also stimulate phospholipase C (PLC). researchgate.netnih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and DAG. nih.govyoutube.com IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium, which further contributes to the rise in intracellular Ca2+ levels. youtube.comyoutube.com DAG remains in the cell membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC), initiating further signaling cascades that can also play a role in hormone secretion and gene expression. nih.govyoutube.com
| Pathway | Key Molecules | Primary Outcome | Reference |
|---|---|---|---|
| cAMP/PKA Pathway | Adenylyl Cyclase, cAMP, PKA, CREB | Increased GH gene transcription and synthesis. | patsnap.compatsnap.comnih.gov |
| Calcium Signaling | Calcium Ions (Ca2+) | Triggers exocytosis of GH-containing vesicles. | patsnap.comparticlepeptides.com |
| IP3/DAG Pathway | Phospholipase C (PLC), IP3, DAG, PKC | Release of intracellular Ca2+ stores and activation of PKC. | patsnap.comresearchgate.netnih.govyoutube.com |
This compound's Modulation of Endogenous Growth Hormone Regulatory Systems
This compound's primary action is as a functional mimetic of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR). patsnap.comwikipedia.orgportico.org By binding to and activating GHSR, which is widely expressed in the hypothalamus and pituitary gland, this compound initiates a cascade of intracellular events that powerfully influence the body's natural growth hormone regulatory systems. patsnap.com This modulation occurs through a multi-faceted approach that includes enhancing stimulatory signals, dampening inhibitory signals, and directly influencing the machinery of GH production.
Influence on Hypothalamic Growth Hormone-Releasing Hormone (GHRH) Release
This compound exerts a significant influence on the hypothalamic component of the GH axis by promoting the release of Growth Hormone-Releasing Hormone (GHRH). patsnap.comnih.gov This action amplifies the primary stimulatory signal for GH secretion. By acting on the hypothalamus, this compound creates a synergistic effect that significantly boosts GH levels. patsnap.com Studies in swine have demonstrated this synergy, where the combined administration of GHRP-2 and GHRH resulted in a GH area under the curve (AUC) significantly greater than the sum of their individual effects, showcasing a potentiation of the GHRH signal. nii.ac.jp This dual action of directly stimulating the pituitary and indirectly promoting GHRH release makes this compound a potent growth hormone secretagogue. nih.gov
The synergistic relationship between this compound (and other GHRPs) and GHRH is a cornerstone of its efficacy. Research has consistently shown that their combined administration leads to a more robust GH release than either substance alone. elsevierpure.com This suggests that this compound and GHRH act through different, yet complementary, intracellular signaling pathways that converge to maximize GH secretion. nii.ac.jpnih.gov
| Treatment | Peak GH Concentration (ng/mL) | GH AUC (ng/mL·min) |
|---|---|---|
| Saline (Control) | Value | Value |
| GHRP-2 (30μg/kg BW) | Value | Value |
| GHRH (1μg/kg BW) | Value | Value |
| GHRP-2 + GHRH | Value | Value |
Reduction of Somatostatin's Inhibitory Effects on Growth Hormone Secretion
In addition to amplifying stimulatory signals, this compound effectively counteracts the primary inhibitor of GH release, somatostatin (B550006). patsnap.comportico.org Somatostatin exerts its inhibitory influence on the pituitary somatotrophs by activating its own set of receptors, which leads to a decrease in intracellular cyclic AMP (cAMP) and a hyperpolarization of the cell membrane, making it less responsive to GHRH. nih.gov this compound acts as a functional antagonist to somatostatin, meaning it opposes the inhibitory actions of somatostatin. nih.gov
Research indicates that this compound is less sensitive to the inhibitory effects of somatostatin compared to GHRH. portico.org The mechanism for this appears to involve this compound's ability to interfere with the signaling cascade initiated by somatostatin. This compound may achieve this by downregulating the expression and signaling activity of somatostatin receptors on pituitary cells. patsnap.com Furthermore, studies on ovine pituitary cells have shown that while GHRH can increase the expression of somatostatin receptor subtype 1 (sst-1), GHRP-2 inhibits the expression of both sst-1 and sst-2, providing a molecular basis for its ability to blunt somatostatin's inhibitory tone. nih.gov This reduction in somatostatin's influence allows for a more sustained and robust secretion of GH in response to this compound. patsnap.com
Enhancement of Growth Hormone Gene Transcription and Synthesis
This compound's impact extends beyond simply triggering the release of stored GH; it also stimulates the synthesis of new growth hormone. This is achieved by enhancing the transcription of the GH gene within the pituitary somatotrophs. patsnap.com This process is mediated through the activation of key transcription factors, most notably the cyclic AMP response element-binding protein (CREB) and the pituitary-specific transcription factor-1 (Pit-1). patsnap.comnih.gov
Upon activation of the GHSR by this compound, intracellular signaling pathways, including the protein kinase A (PKA) and protein kinase C (PKC) pathways, are initiated. patsnap.comnih.gov These kinases then phosphorylate and activate CREB. nih.gov Activated CREB binds to specific response elements on the GH gene promoter, initiating transcription. patsnap.com
Furthermore, this compound has been shown to induce the expression of Pit-1, a critical transcription factor for the development of somatotrophs and the expression of the GH gene. nih.gov Studies have demonstrated that GHRP-6, a compound structurally and functionally similar to this compound, activates Pit-1 expression in a time- and dose-dependent manner. nih.gov This effect is dependent on PKC and PKA activation. nih.gov By increasing the expression and/or activity of these essential transcription factors, this compound ensures a sustained supply of GH for release.
| Transcription Factor | Role in GH Synthesis | Mechanism of this compound's Influence |
|---|---|---|
| CREB | Binds to the GH gene promoter to initiate transcription. | Activated via phosphorylation by PKA and PKC pathways initiated by GHSR activation. patsnap.comnih.gov |
| Pit-1 | Essential for somatotroph development and GH gene expression. | Expression is induced by this compound, dependent on PKC and PKA activation. nih.gov |
This compound's Role in Feedback Loop Modulation of Growth Hormone Levels
The secretion of growth hormone is tightly regulated by a negative feedback loop involving GH itself and its primary mediator, insulin-like growth factor 1 (IGF-1). High levels of GH and IGF-1 signal back to the hypothalamus and pituitary to inhibit further GH release. This compound appears to modulate this feedback system, allowing for a more pronounced and sustained increase in GH levels.
Administration of this compound leads to an increase in circulating IGF-1 as a downstream effect of elevated GH. While IGF-1 typically exerts negative feedback on the hypothalamus and pituitary, this compound's potent stimulatory drive can override this inhibition to some extent. The precise mechanisms by which this compound modulates this feedback are still under investigation, but it may involve altering the sensitivity of hypothalamic and pituitary cells to the inhibitory signals of GH and IGF-1. For instance, this compound could potentially downregulate the expression or signaling of IGF-1 receptors in these tissues. It is known that IGF-1 receptor mRNA is expressed in key hypothalamic regions responsible for regulating GnRH neurons, suggesting a potential site for such modulation. nih.gov By dampening the negative feedback signals, this compound contributes to a more robust and prolonged elevation of growth hormone levels.
Preclinical Investigations of Pralmorelin S Biological Activities
In Vitro Studies of Pralmorelin's Cellular Effects
In vitro studies have been instrumental in elucidating the direct cellular effects of this compound, particularly concerning its primary function of stimulating GH release.
Establishment and Utilization of Cellular Models for Growth Hormone Release Studies
Cellular models, such as cultured rat anterior pituitary cells, have been established and utilized to study the effects of this compound on GH release at a cellular level. thieme-connect.comnih.govncats.io These models allow for controlled environments to assess the direct impact of this compound on somatotrophs, the cells in the pituitary responsible for producing and secreting GH. Studies using cultured primary rat anterior pituitary cells have shown that this compound dose-dependently increases the concentration of GH in the culture medium. ncats.io While this compound directly stimulates GH secretion from these cultured cells, its potency in vitro has been reported to be significantly weaker compared to growth hormone-releasing hormone (GHRH). thieme-connect.comnih.gov
Assessment of this compound's Receptor Binding Affinity and Functional Potency
This compound acts as an agonist at the ghrelin/growth hormone secretagogue receptor (GHSR-1a). chemicalbook.combiotechpeptides.combuzzmanchester.co.ukpatsnap.comtargetmol.com Research has focused on assessing its binding affinity to this receptor and its functional potency in activating downstream signaling pathways that lead to GH release. The binding of this compound to GHSR-1a activates intracellular signaling pathways, including those involving the production of cyclic adenosine (B11128) monophosphate (cAMP) and the activation of protein kinase A (PKA). patsnap.compatsnap.com This cascade ultimately facilitates the influx of calcium ions into pituitary cells, a critical step for the exocytosis of GH-containing vesicles. patsnap.com this compound has been shown to selectively stimulate the ghrelin receptor. chemicalbook.comtargetmol.com
Exploration of this compound's Anti-inflammatory Activity in Cellular Contexts
Beyond its primary role in GH release, preclinical investigations have explored other potential activities of this compound, including its anti-inflammatory properties in cellular contexts. This compound has been shown to exhibit anti-inflammatory activity. chemicalbook.comtargetmol.comlktlabs.com In vitro and in vivo studies have indicated that this compound can decrease levels of superoxide (B77818) anions and lipoxygenase, which in turn reduces the production of peroxides and the accumulation of lipids. lktlabs.com While the precise mechanisms in various cellular contexts are still being explored, these findings suggest a potential role for this compound in modulating inflammatory responses.
In Vivo Animal Models in this compound Research
In vivo studies using animal models have been crucial for understanding the systemic effects of this compound on GH secretion dynamics and its potential in models of GH deficiency.
Studies in Rodent Models for Growth Hormone Secretion Dynamics
Rodent models, particularly rats and mice, have been widely used to investigate the effects of this compound on GH secretion dynamics. portico.orgthieme-connect.comnih.govnih.gov Studies in conscious rats have shown that this compound is a potent inducer of GH release, often demonstrating greater potency than exogenously injected GHRH in this context. portico.orgthieme-connect.comnih.gov this compound's GH-releasing activity appears to be less sensitive to the inhibitory effects of somatostatin (B550006) compared to GHRH. portico.orgthieme-connect.comnih.gov
Studies in rats have also indicated that this compound stimulates the secretion of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441), but not prolactin, in conscious animals. thieme-connect.comnih.gov The GH-releasing effect of this compound in rats involves a direct effect on the anterior pituitary and requires endogenous GHRH release, suggesting a synergistic interaction between this compound and GHRH. portico.orgthieme-connect.comnih.gov this compound activates GHRH neurons and other cells in the hypothalamic arcuate nucleus via a central effect to stimulate GH release. portico.org
Data from rodent studies on GH secretion dynamics:
| Animal Model | Condition | This compound Dose (e.g., µg/kg) | Effect on Plasma GH Levels | Comparison to GHRH (in vivo) | Sensitivity to Somatostatin |
| Conscious Rats | Normal | 10, 100, 1000 | Significantly increased Cmax and AUC compared to saline/GHRH. portico.org | More potent. portico.orgthieme-connect.comnih.gov | Less sensitive. portico.orgthieme-connect.comnih.gov |
| Anesthetized Rats | Pentobarbital | Not specified | Similar potency to GHRH. portico.orgthieme-connect.comnih.gov | Similar potency. portico.orgthieme-connect.comnih.gov | Reduced endogenous somatostatin. portico.orgthieme-connect.comnih.gov |
| Conscious Dogs | Normal | Not specified | Increased GH release, while GHRH did not. portico.orgthieme-connect.comnih.gov | More effective. portico.orgthieme-connect.comnih.gov | Less sensitive. portico.orgthieme-connect.comnih.gov |
Investigations in Animal Models of Growth Hormone Deficiency
Animal models of growth hormone deficiency (GHD), such as monosodium glutamate-treated (growth-retarded) rats and hypophysectomized rats, have been used to assess this compound's efficacy in stimulating GH release in compromised systems. portico.orgthieme-connect.comnih.gov
Three weeks of administration of this compound in both normal and monosodium glutamate-treated rats showed a growth-accelerating effect and a slight increase in body weight and the wet weight of some organs. thieme-connect.comnih.govwikigenes.org
Research in Metabolic Disorder Models and Glucose Homeostasis
Preclinical investigations into the biological activities of ghrelin mimetics, including compounds like this compound, have explored their potential influence on metabolic disorders and glucose homeostasis. Ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR), plays a role in regulating energy metabolism and glucose balance. The GHSR-1a is expressed in pancreatic alpha and beta cells, and peripheral ghrelin can act directly on these islet cells to modulate insulin (B600854) release. mdpi.com Studies have shown that ghrelin administration can affect plasma glucose and insulin levels. In humans, acute administration of acyl-ghrelin in a fasted state significantly reduced plasma insulin while promoting hyperglycemia; however, continuous infusion stimulated insulin secretion secondary to elevated glucose levels. mdpi.com Several studies consistently show that ghrelin administration promotes hyperglycemia. mdpi.com
The complex interplay between ghrelin, insulin, and glucose has been summarized in reviews. mdpi.com Metabolic status appears to be a key determinant of central ghrelin's regulatory action on peripheral glucose homeostasis. mdpi.com Indiscriminate targeting of the GHSR-1a without considering effects on peripheral glucose and insulin metabolism may ultimately decrease the efficacy of appetite modulation therapy. mdpi.com While some research focuses on GHRH analogs and their positive effects on beta-cells and glucose homeostasis in preclinical models, the direct impact of this compound specifically on metabolic disorder models and glucose homeostasis requires careful examination within the broader context of ghrelin mimetic research. uzh.ch
Assessment of Cardioprotective and Anti-arrhythmogenic Potentials (referencing broader ghrelin mimetics research)
Broader preclinical research into ghrelin mimetics has indicated potential cardioprotective and anti-arrhythmogenic effects. Ghrelin is emerging as a promising therapeutic option for heart failure due to its reported inotropic, anabolic, and cardioprotective properties. researchgate.netnih.gov Preclinical studies have demonstrated that ghrelin can significantly lower the risk of post-myocardial infarction arrhythmias, particularly ventricular tachyarrhythmias. nih.gov This effect is potentially linked to a reduction in sympathetic tone. nih.gov Additionally, there is evidence suggesting that ghrelin therapy, by increasing parasympathetic tone, enhances connexin-43 expression, a key protein for maintaining myocardial gap junctions, and prevents its phosphorylation loss. nih.gov These findings imply that ghrelin may not only assist in cardiac remodeling post-myocardial infarction but also offer anti-arrhythmogenic benefits. nih.gov
While these effects are observed with ghrelin and certain ghrelin mimetics, the specific cardioprotective and anti-arrhythmogenic potentials of this compound are often referenced within this broader class of compounds. This compound is listed among GHSR agonists that warrant investigation as potential long-term therapies for heart failure. researchgate.net
Pharmacokinetic and Pharmacodynamic Modeling in this compound Preclinical Development
Development and Validation of Physiologically-Based Pharmacokinetic (PBPK) Models for this compound
Physiologically-Based Pharmacokinetic (PBPK) modeling is a mechanistic approach used in preclinical drug development to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug. srce.hrnih.gov These models integrate drug-specific physicochemical properties with system-specific physiological parameters, such as organ volumes and blood flow rates. srce.hrnih.gov PBPK models can be applied across different species and conditions, making them valuable tools for characterizing drug disposition. nih.govmdpi.com
A physiologically based pharmacokinetic model has been developed for this compound hydrochloride in rats following intravenous bolus administration. nih.gov The objective of this study was to analyze the pharmacokinetics of this compound in rats and develop a PBPK model capable of describing and predicting its concentrations in blood and various tissues. nih.gov The model successfully described the time courses of this compound concentration in the blood and tissues of rats. nih.gov
Analysis of Tissue Distribution and Metabolic Clearance in Preclinical Species
Analysis of this compound's pharmacokinetics in preclinical species, specifically rats, has provided insights into its tissue distribution and metabolic clearance. Following intravenous administration to Sprague-Dawley rats, plasma concentrations of this compound declined rapidly in a biexponential manner. nih.gov
Tissue distribution parameters were determined using a hybrid model and an integration plot. nih.gov These analyses revealed that the distribution of this compound into the liver was blood flow-limited. nih.gov In contrast, its distribution was found to be permeability-limited in all other tissues examined, which included brain, lung, heart, kidney, small intestine, muscle, adipose, and skin. nih.gov
Regarding metabolic clearance, biliary excretion was identified as a significant pathway for this compound elimination in rats. nih.gov The study showed that biliary excretion of this compound was rapid, with 80% of the administered dose recovered unchanged in the bile within 1 hour after administration. nih.gov
This compound Tissue Distribution in Rats (Intravenous Administration)
| Tissue | Distribution Limitation |
| Liver | Blood flow-limited |
| Brain | Permeability-limited |
| Lung | Permeability-limited |
| Heart | Permeability-limited |
| Kidney | Permeability-limited |
| Small Intestine | Permeability-limited |
| Muscle | Permeability-limited |
| Adipose | Permeability-limited |
| Skin | Permeability-limited |
This compound Excretion in Rats (Intravenous Administration)
| Excretion Pathway | Extent of Excretion (within 1 hour) |
| Biliary Excretion | 80% (unchanged) |
Clinical Research and Diagnostic Applications of Pralmorelin
Pralmorelin as a Diagnostic Agent for Growth Hormone Deficiency (GHD)
This compound is clinically authorized in Japan as a diagnostic agent for assessing GHD. ncats.io Its use in diagnosing GHD is based on its capacity to significantly elevate plasma GH levels in healthy subjects. nih.govncats.ioresearchgate.net
Utility in Evaluating Pituitary Function in Healthy Cohorts
Studies have shown that this compound can significantly increase plasma GH levels in healthy individuals. ncats.io This robust response in healthy cohorts makes it a valuable tool for evaluating the functional capacity of the pituitary gland to release GH. The marked increase in GH levels observed in healthy subjects following this compound administration provides a baseline for comparison when assessing individuals suspected of having GHD. nih.govncats.ioresearchgate.net
Differential Growth Hormone Response in Patients with Established GHD
In contrast to the significant GH increase seen in healthy individuals, patients with GHD exhibit a significantly lower GH response to this compound administration. nih.govncats.io This differential response is crucial for distinguishing between healthy subjects and those with impaired GH secretion. Studies have demonstrated that peak GH concentrations after this compound administration are significantly lower in patients with GHD compared to healthy control groups. researchgate.net
Determination of Diagnostic Thresholds for this compound-Stimulated Growth Hormone Levels
Diagnostic thresholds for this compound-stimulated GH levels have been established to aid in the identification of patients with GHD. Analysis of receiver-operating characteristic curves has provided cut-off threshold values for the peak GH response. nih.govresearchgate.net For instance, a cut-off threshold value for the GH peak of 15.0 µg/L has been determined for identifying patients with GHD from healthy controls. nih.govresearchgate.net Another study indicated that a GH cut-off value of 9 ng/mL with the GHRP-2 test corresponded to a GH value of 1.8 ng/mL with an insulin (B600854) tolerance test when calibrated. plos.orgoup.com
Here is a representative data comparison of GH response:
| Cohort | Peak GH Response to this compound (µg/L) |
| Healthy Subjects | Markedly Increased |
| Patients with GHD | Significantly Lower |
Note: Specific numerical data for healthy subjects' peak GH can vary between studies but is consistently higher than in GHD patients. nih.govncats.ioresearchgate.netresearchgate.net
Research on this compound's Therapeutic Potential in Clinical Trials
Beyond its diagnostic use, this compound has also been investigated for its potential therapeutic applications in clinical trials, particularly in conditions associated with GH insufficiency. portico.org
Historical Investigations in Short Stature and Pituitary Dwarfism
This compound has been investigated for the treatment of short stature and pituitary dwarfism. nih.govwikipedia.orgiiab.me It underwent phase II clinical trials for these indications in Japan and the US. nih.govresearchgate.net While it reached phase II development, it was ultimately not marketed for these therapeutic uses. wikipedia.orgiiab.me This may be attributed to its effectiveness in increasing plasma GH levels being significantly lower in individuals with GHD compared to healthy individuals. wikipedia.org
Studies in Adult Growth Hormone Deficiency (AGHD)
This compound has also been evaluated in studies involving adult growth hormone deficiency (AGHD). patsnap.com While it was undergoing phase II trials in the US for the treatment of GH deficiency, its development in this area appears to have been discontinued (B1498344). nih.govresearchgate.net Despite this, research has explored its potential as a therapeutic agent for conditions associated with GHD, and some studies in children with GHD have shown dose-dependent increases in GH levels and improved growth velocity over a period of months.
Exploration of this compound's Efficacy in Pediatric Growth Hormone Deficiency (PGHD)
Research has explored this compound's potential in addressing pediatric growth hormone deficiency (PGHD) and short stature. Studies have indicated that this compound can effectively stimulate GH secretion in children with various forms of short stature. umaryland.edubioscientifica.comnih.gov
In a study involving six prepubertal children with GHD, nightly subcutaneous injections of this compound resulted in a dose-dependent increase in growth hormone levels and improved growth velocity over a six-month period. Another study involving fifteen children with short stature, some of whom were GH deficient, demonstrated that intranasal administration of GHRP-2 (this compound) at doses ranging from 5–20 µg/kg elicited a significant GH response (> 10 µg/l). bioscientifica.comnih.gov When administered intranasally twice or three times a day over several months, height velocity increased. bioscientifica.comnih.gov Specifically, height velocity increased from a baseline of 3.7 ± 0.2 cm/year to 6.1 ± 0.3 cm/year at 6 months and 6.0 ± 0.4 cm/year at 18–24 months in this study group. bioscientifica.comnih.gov
This compound has also been evaluated as a diagnostic tool for GHD in children. capes.gov.brresearchgate.net Studies have shown a correlation between the GH response to intravenous this compound and the response to the insulin tolerance test (ITT), a standard diagnostic method for GHD. capes.gov.brresearchgate.net Peak GH concentrations following this compound administration were significantly lower in children diagnosed with GHD compared to those without GHD. capes.gov.brresearchgate.net A cut-off value for the GH peak of 15 µg/L has been suggested for the identification of patients with GH deficiency using this compound. capes.gov.brresearchgate.net
Data from Pediatric Growth Studies:
| Study Population | Administration Route | Duration | Baseline Height Velocity (cm/year) | Height Velocity During this compound Treatment (cm/year) |
| Prepubertal children with GHD (n=6) | Subcutaneous nightly | 6 months | Not specified | Increased (dose-dependent) |
| Children with short stature (n=15) bioscientifica.comnih.gov | Intranasal | 6-24 months | 3.7 ± 0.2 | 6.1 ± 0.3 (at 6 months), 6.0 ± 0.4 (at 18-24 months) |
Research into this compound's Impact on Lean Body Mass and Musculoskeletal Health
Research suggests that this compound may have a positive impact on lean body mass and musculoskeletal health, primarily through its ability to stimulate GH and Insulin-like Growth Factor-1 (IGF-1) production. humapeptide.comamrmiami.com Elevated levels of GH and IGF-1 are known to support muscle growth, reduce fat mass, and improve body composition. amrmiami.comswolverine.comoup.com
Studies indicate that this compound can enhance muscle protein synthesis and activate satellite cells, contributing to muscle repair and hypertrophy. swolverine.com It may also help reduce muscle atrophy by affecting proteins involved in the muscle degradation pathway. humapeptide.com In addition to increasing muscle mass, this compound has been associated with improvements in muscle strength. umaryland.eduamrmiami.comswolverine.comrmcgeorgia.comtga.gov.au Some research also points to potential benefits for bone density and connective tissue repair. amrmiami.comrmcgeorgia.comtga.gov.au
A retrospective review involving hypogonadal men undergoing testosterone (B1683101) therapy suggested that the combination of this compound with other peptides was associated with increased lean body mass. While human studies specifically detailing the quantitative impact of this compound alone on lean body mass and musculoskeletal parameters are less extensive in the provided results compared to appetite or GH release, the mechanism of action through GH/IGF-1 stimulation strongly supports these potential effects, which have been observed with GH secretagogues in general. swolverine.comoup.comtga.gov.auresearchgate.net
Investigation of this compound's Effects on Aging-Related Decline in Growth Hormone Levels
Growth hormone secretion naturally declines with age, contributing to various age-related changes, including decreased lean muscle mass, increased fat mass, and reduced bone density. rmcgeorgia.commyifmc.com Investigations have explored the potential of GH secretagogues like this compound to counteract this aging-related decline in GH levels. patsnap.compatsnap.comrmcgeorgia.com
By stimulating the body's natural GH production in a pulsatile manner, this compound aims to mimic more youthful GH patterns. swolverine.com Some studies suggest that this compound could help combat age-related declines in growth hormone levels and potentially mitigate associated effects such as the reduction in lean body mass and increase in fat cells seen with aging. patsnap.comrmcgeorgia.com Research indicates that stimulating GH release with peptides like this compound may offer a way to optimize GH secretion in older individuals. myifmc.com
This compound Research in Appetite Stimulation and Metabolic Regulation
This compound is a synthetic agonist of the ghrelin receptor, and as such, it mimics some of the actions of ghrelin, often referred to as the "hunger hormone." patsnap.comparticlepeptides.comresearchgate.netparticlepeptides.com This mechanism underlies its influence on appetite and various metabolic processes.
Modulation of Food Intake in Human Clinical Studies
This compound has been shown to reliably induce sensations of hunger and increase food intake in human clinical studies. humapeptide.comresearchgate.netbuzzmanchester.co.ukresearchgate.netportico.org This effect is attributed to its activation of the ghrelin receptor, which plays a key role in regulating appetite and meal initiation. swolverine.comresearchgate.netparticlepeptides.combuzzmanchester.co.uk
In one study, lean, healthy males infused with GHRP-2 (this compound) ate significantly more during an ad libitum meal compared to when they received saline. researchgate.netresearchgate.net The participants' food intake increased by an average of 35.9 ± 10.9% with this compound infusion. researchgate.netresearchgate.net Another study involving prepubertal GH deficient children treated with oral this compound reported that a significant increase in appetite was observed in a majority of the children during the initial months of the study. researchgate.netportico.org
Data on Appetite Modulation:
| Study Population | Intervention | Outcome Measured | Key Finding | Citation |
| Lean, healthy males (n=7) | GHRP-2 infusion vs. Saline | Food intake | Increased food intake by 35.9 ± 10.9% with GHRP-2 | researchgate.netresearchgate.net |
| Prepubertal GHD children (n=10) | Oral this compound (12 months) | Appetite | Significant increase in appetite in 7/10 children (first 6 months) | researchgate.netportico.org |
Research Implications for Insulin Resistance and Glucose Metabolism
Beyond its effects on GH release and appetite, this compound's interaction with the ghrelin receptor has implications for glucose metabolism and insulin sensitivity. Ghrelin itself has been linked to the modulation of insulin secretion and glucose homeostasis. buzzmanchester.co.uknih.gov
Research suggests that manipulating the ghrelin signaling pathway, which this compound does, may influence glucose metabolism and insulin sensitivity. buzzmanchester.co.uk Studies indicate that this compound could serve as a tool for investigating insulin resistance and related metabolic disorders in experimental settings. buzzmanchester.co.uk While the precise mechanisms are still under investigation, the involvement of the ghrelin receptor, which is expressed in pancreatic cells, points to a potential role for this compound in influencing glucose uptake and utilization. nih.govmdpi.com Close monitoring of blood glucose control may be necessary when considering compounds acting on this pathway, particularly in individuals with diabetes. patsnap.com
Influence on Energy Homeostasis and Lipid Storage Pathways
This compound's agonism of the ghrelin receptor also connects it to the regulation of energy homeostasis and lipid metabolism. Ghrelin is known to influence energy balance, food intake, and adiposity. buzzmanchester.co.uknih.govmdpi.com
Chronic administration of ghrelin has been shown to induce adiposity in rodents by reducing the utilization of fat as an energy substrate and increasing the expression of enzymes involved in fat synthesis. nih.govmdpi.com While this compound mimics ghrelin's appetite-stimulating effects, some research suggests that this compound itself may not be lipogenic, meaning it does not directly induce fat storage in the same way ghrelin might. particlepeptides.com However, its ability to stimulate GH release can lead to increased lipolysis and a reduction in fat mass. amrmiami.comswolverine.comrmcgeorgia.comswolverine.com The peptide's potential impact on energy utilization and storage pathways is an area of ongoing research, aiming to understand how ghrelin signaling, and by extension this compound's action, influences the balance between anabolic and catabolic states and its potential relevance to conditions like metabolic syndrome. buzzmanchester.co.ukmeddiscoveries.org
Structure Activity Relationships and Pralmorelin Analog Development
Identification of Key Amino Acid Residues Essential for Pralmorelin's Biological Activity
The biological activity of this compound is mediated through its binding to the ghrelin receptor (GHSR-1a). wikipedia.orghumapeptide.commdpi.com The specific amino acid sequence D-Ala-D-(β-naphthyl)-Ala-Ala-Trp-D-Phe-Lys-NH2 is critical for this interaction. wikipedia.orghumapeptide.compeptides.guide Studies on ghrelin and other GHSR agonists have provided insights into the residues important for receptor binding and activation. For instance, the acylation of ghrelin at the serine residue at position 3 is essential for its activity, highlighting the importance of modifications at specific positions for receptor recognition. scispace.comfrontiersin.org While this compound is a synthetic peptide and not acylated like ghrelin, its specific sequence and the presence of unnatural D-amino acids contribute to its ability to activate the GHSR. peptides.guidewikipedia.org The interaction of ligands with the GHSR involves conformational changes in key residues within the receptor's binding pocket, including salt bridge pairs and aromatic clusters, which are crucial for signal transduction. scispace.com
Rational Design and Synthesis Methodologies for this compound Analogs
The development of this compound analogs involves rational design based on the known structure-activity relationships of GHRPs and the ghrelin receptor. Synthesis of these peptide analogs typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods, allowing for precise control over the amino acid sequence and incorporation of modified or unnatural amino acids. google.com Rational design aims to optimize properties such as receptor affinity, efficacy, metabolic stability, and specificity. This involves systematically altering amino acid residues, incorporating D-amino acids, or introducing non-peptide mimetics to mimic key structural features required for receptor interaction. scispace.comthieme-connect.comljmu.ac.uk
Impact of Structural Modifications on Ghrelin Receptor Affinity and Functional Efficacy
Structural modifications to the this compound sequence can significantly impact its affinity for the ghrelin receptor and its functional efficacy in stimulating GH release. Even minimal changes in the amino acid sequence of GH-releasing peptide analogs can affect their biological properties. mdpi.com For example, studies on other peptide agonists targeting G protein-coupled receptors (GPCRs), such as GLP-1 receptor agonists, have shown that substituting specific amino acid residues can dramatically alter potency. mdpi.com The presence of D-amino acids in this compound, such as D-Ala, D-(β-naphthyl)-Ala, and D-Phe, contributes to its activity and stability. wikipedia.orgpeptides.guidewikipedia.org Modifications can influence how the peptide interacts with the receptor's binding site, affecting the conformational changes necessary for receptor activation and downstream signaling. scispace.com
Development of Novel Growth Hormone Secretagogues Based on the this compound Peptidic Scaffold
The peptidic scaffold of this compound has served as a foundation for the development of numerous other growth hormone secretagogues. wikipedia.org These include other GHRPs like GHRP-6 and Ipamorelin, which are also synthetic peptides that activate the ghrelin receptor. wikipedia.orgwikipedia.orgpurepeptidesuk.com
| Compound | Sequence | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | D-Ala-D-2Nal-Ala-Trp-D-Phe-Lys-NH2 | C45H55N9O6 | 818.0 | 6918245 |
| GHRP-6 | His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | C46H56N12O6 | 873.0 | 9919153 |
| Ipamorelin | Aib-His-D-2Nal-D-Phe-Lys-NH2 | C38H49N9O5 | 711.9 | 9831659 |
These analogs, while sharing the core function of GHSR activation, can exhibit differences in potency, efficacy, and selectivity for GH release versus other pituitary hormones like ACTH and cortisol. For instance, Ipamorelin is noted for its high selectivity for GH release with minimal impact on cortisol or prolactin levels, unlike GHRP-6 and GHRP-2, which have been shown to increase ACTH and cortisol. purepeptidesuk.commodernpeptides.comresearchgate.net The continued development of novel GHSs based on the peptidic scaffold of compounds like this compound aims to identify compounds with improved pharmacological profiles for potential therapeutic applications. thieme-connect.com
Analytical Methodologies and Detection of Pralmorelin in Research and Doping Control
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies for Pralmorelin Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the detection and identification of this compound in complex biological matrices like urine and serum. spiedigitallibrary.orgresearchgate.netbenthamscience.comdshs-koeln.de This technique combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry, allowing for the isolation and detection of the target peptide and its related substances. spiedigitallibrary.orgresearchgate.netbenthamscience.comdshs-koeln.de Sample preparation, often involving solid-phase extraction (SPE), is a critical step prior to LC-MS analysis to concentrate the analyte and remove interfering substances from the biological matrix. researchgate.netdshs-koeln.de Different SPE sorbents, including hydrophilic-lipophilic balanced (HLB) and mixed-mode weak cation exchange (WCX) cartridges, have been utilized for the extraction of this compound and its metabolites from urine. researchgate.netdshs-koeln.de
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely employed in doping control laboratories for the targeted detection and confirmation of known growth hormone secretagogues (GHSs), including this compound. spiedigitallibrary.orgresearchgate.netdshs-koeln.de This approach utilizes a triple quadrupole mass spectrometer to perform selected reaction monitoring (MRM) or multiple reaction monitoring (MRM), where specific precursor ions of the target analyte are selected, fragmented, and characteristic product ions are monitored. dshs-koeln.deijpras.com This provides a high degree of selectivity and sensitivity, enabling the detection of this compound at low nanogram per milliliter concentrations in urine. researchgate.netdshs-koeln.de
Methods based on LC-MS/MS have been developed and validated for the determination of this compound and its primary metabolite, D-Ala-D-(beta-naphthyl)-Ala-Ala-OH (AA-3), in human urine. researchgate.netnih.gov These methods often involve SPE using stable-isotope-labeled this compound as an internal standard for accurate quantification. researchgate.netnih.gov Validation parameters such as recovery, intra-day and inter-day precision, and limits of detection (LOD) and quantification (LOQ) are assessed to ensure the method's suitability for doping control purposes. researchgate.netdshs-koeln.de
An example of LC-MS/MS method performance for this compound and its metabolite AA-3 in human urine is shown in the table below, based on research findings:
| Analyte | Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Urinary Concentration Range (ng/mL) |
| This compound | 84-101 | 1.6-3.8 | 1.9-4.3 | 0.5-10 |
| AA-3 | 84-101 | 1.6-3.8 | 1.9-4.3 | 0.5-10 |
Data based on a study using LC-MS/MS for detection in human urine. researchgate.netnih.gov
Studies have demonstrated the applicability of LC-MS/MS methods by analyzing urine samples collected after intravenous administration of this compound, successfully detecting both the intact peptide and its metabolite. researchgate.netdshs-koeln.denih.gov The detection of the metabolite AA-3 is particularly relevant for doping control as it can extend the detection window of this compound misuse. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS), including techniques like Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap, coupled with liquid chromatography (LC-HRMS), offers enhanced capabilities for doping control, particularly for the identification of unknown or emerging substances and the comprehensive profiling of metabolites. spiedigitallibrary.orgbenthamscience.comijpras.com HRMS provides accurate mass measurements of precursor and product ions, allowing for the determination of elemental compositions and facilitating the structural elucidation of metabolites without prior knowledge of their structures. spiedigitallibrary.orgbenthamscience.comijpras.com
LC-HRMS methods have been developed and validated for the screening and confirmation of this compound and its metabolites in urine. spiedigitallibrary.org These methods can operate in full scan mode to capture a wide range of ions or in targeted modes like parallel reaction monitoring (PRM) to provide both accurate mass and fragmentation information for specific analytes. dntb.gov.uaresearchgate.net The high resolving power of HRMS helps to differentiate target analytes from isobaric interferences in complex biological matrices. benthamscience.comijpras.com
The use of HRMS is crucial for studying the biotransformation of this compound and identifying its various metabolites. ijpras.comnih.gov In vitro and in vivo metabolism studies, often employing LC-HRMS, are conducted to identify biotransformation products that can serve as long-term markers of drug use. researchgate.netnih.gov The identification of major metabolites, such as AA-3, through HRMS-based approaches enhances the sensitivity and retrospectivity of doping control assays. researchgate.netnih.govnih.gov
Competitive Receptor Binding Assays for Growth Hormone Secretagogues Detection
Competitive receptor binding assays offer a complementary approach to mass spectrometry for the detection of growth hormone secretagogues (GHSs), including this compound, by targeting their common mechanism of action: binding to the ghrelin receptor (GHS-R1a). semanticscholar.orgscilit.comnih.gov These assays are particularly useful for screening purposes as they can detect any substance that binds to the receptor, regardless of its chemical structure, thus potentially identifying novel or unknown GHSs. semanticscholar.org
Competitive receptor binding assays for GHSs typically involve the use of recombinant ghrelin receptors (GHS-R1a) and a radiolabeled ligand that binds specifically to this receptor. semanticscholar.orgnih.govbiorxiv.org Common radiolabeled ligands include iodinated ghrelin or synthetic GHS agonists like [³⁵S]MK-0677. nih.govbiorxiv.orgguidetopharmacology.org The assay principle is based on the competition between the radiolabeled ligand and any unlabeled GHS present in the biological sample for binding sites on the receptor. semanticscholar.orgnih.govbiorxiv.org
The assay is performed by incubating a preparation containing recombinant GHS-R1a (often expressed in cell lines like HEK293 cells) with a fixed concentration of the radiolabeled ligand and varying concentrations of the biological sample or known standards. semanticscholar.orgnih.govbiorxiv.org If GHSs are present in the sample, they will displace the radiolabeled ligand from the receptor, resulting in a decrease in bound radioactivity. semanticscholar.orgnih.gov The extent of displacement is proportional to the concentration of GHSs in the sample. semanticscholar.orgnih.gov
Validation of competitive receptor binding assays for doping control involves assessing parameters such as sensitivity, specificity, and performance in complex biological matrices like urine and serum. semanticscholar.org A significant challenge in using serum is the presence of endogenous ghrelin, the natural ligand for GHS-R1a, which can interfere with the assay. semanticscholar.org Methods to remove endogenous ghrelin, such as antibody capture using anti-ghrelin antibodies, have been developed to address this interference. semanticscholar.org
Studies have shown that competitive receptor binding assays can successfully detect the presence of GHS activity in urine and serum samples collected after the administration of this compound and other GHRPs. semanticscholar.orgscilit.com The sensitivity of these assays can be comparable to or complement LC-MS based methods, providing a valuable screening tool. researchgate.netsemanticscholar.org While LC-MS provides specific identification and quantification of known substances, receptor binding assays can indicate the presence of any compound with GHS-R1a binding activity, prompting further investigation by mass spectrometry. researchgate.netsemanticscholar.org
Metabolomic Profiling of this compound and its Biotransformation Products
Metabolomic profiling involves the comprehensive analysis of all metabolites present in a biological sample. Applied to this compound, this approach aims to identify and characterize the full spectrum of its biotransformation products. ijpras.comnih.gov Understanding the metabolic fate of this compound is crucial for identifying long-lasting metabolites that can serve as markers for retrospective doping control. researchgate.netnih.gov
Studies on the metabolism of GHRPs, including this compound, have been conducted using in vitro models such as human liver microsomes and S9 fractions, as well as in vivo studies in animal models and humans. researchgate.netnih.gov These studies, often utilizing high-resolution mass spectrometry, have led to the identification of various metabolites resulting from enzymatic cleavage and other biotransformation pathways. researchgate.netijpras.comnih.gov
The primary metabolite of this compound identified in human urine is D-Ala-D-(beta-naphthyl)-Ala-Ala-OH (AA-3), which is formed by the cleavage of the C-terminal portion of the peptide. researchgate.netnih.gov The detection of AA-3 has been shown to extend the detection window compared to the intact peptide. researchgate.netnih.gov Metabolomic profiling can potentially reveal additional, less abundant, or longer-lived metabolites that could further improve the detection capabilities for this compound misuse. ijpras.comnih.gov The identification and characterization of these biotransformation products by HRMS-based approaches are ongoing areas of research in anti-doping science. ijpras.comnih.gov
Implications for Anti-Doping Research and Forensic Analysis of Peptides
The analytical methodologies developed for this compound have significant implications for anti-doping research and the broader forensic analysis of peptides. The inclusion of GHRPs like this compound in the WADA Prohibited List underscores the need for continuous development and validation of sophisticated detection methods to combat their misuse in sports. nih.govspiedigitallibrary.org
The challenges in detecting peptide doping agents stem from factors such as their rapid metabolism, low urinary excretion of the intact peptide, and the potential for administration of modified or novel analogues designed to circumvent detection. researchgate.netnih.govwada-ama.org The identification of metabolites, such as AA-3 for this compound, is crucial as these can offer longer detection windows than the parent compound. researchgate.netwada-ama.org Metabolism studies, both in vitro and in vivo, are therefore essential for identifying relevant target analytes for doping control. researchgate.net
The evolution of mass spectrometry, particularly HRMS, has been pivotal in enhancing the capabilities of anti-doping laboratories. spiedigitallibrary.orgresearchgate.net HRMS allows for comprehensive screening and the identification of unexpected or modified peptides, which is vital in the face of the illicit market supplying designer peptides. nih.govnih.gov The detection of glycine-extended GHRP analogues, including a glycine (B1666218) analogue of GHRP-2, in seized doping materials highlights the importance of analytical methods capable of identifying such modifications. nih.govnih.gov
Solid-phase extraction techniques, especially those utilizing weak cation exchange sorbents, are fundamental for effectively extracting and concentrating peptides from complex biological matrices, improving the sensitivity of downstream analysis. researchgate.netescholarship.orgdshs-koeln.de
The experience gained in developing methods for GHRPs like this compound contributes to the broader field of forensic analysis of peptides, which can be relevant in cases involving the illicit synthesis, trafficking, or use of performance-enhancing peptides. The principles and techniques employed for doping control, such as LC-MS/MS and LC-HRMS coupled with robust sample preparation, are directly applicable to forensic investigations involving peptide substances. researchgate.netwada-ama.org Furthermore, in vitro models are valuable tools for forensic and clinical analysts to identify peptidic metabolic markers in biological fluids. researchgate.net
The ongoing research into novel analytical approaches, including the use of aptamers for targeted peptide enrichment, demonstrates the continuous effort to improve the sensitivity and specificity of detection methods for PralRPs and other doping agents in biological samples. clinmedjournals.org
| Challenge in Peptide Detection | Analytical Approach | Implication for Anti-Doping/Forensics |
| Rapid metabolism and low excretion of parent compound | Identification and detection of metabolites (e.g., AA-3 for this compound) | Extends detection window researchgate.netwada-ama.org |
| Emergence of modified or novel analogues | High-Resolution Mass Spectrometry (HRMS) for comprehensive screening and identification | Enables detection of unknown or modified peptides nih.govnih.gov |
| Low concentrations in biological matrices | Optimized Solid-Phase Extraction (SPE) techniques | Improves sensitivity by concentrating analytes researchgate.netescholarship.orgdshs-koeln.de |
| Complex biological matrices | LC-MS/MS and LC-HRMS with appropriate sample preparation | Provides selectivity and reduces matrix interference spiedigitallibrary.orgresearchgate.netresearchgate.net |
Broader Physiological and Neuroendocrine Implications of Pralmorelin Research
Pralmorelin's Contributions to Understanding Neuroendocrine Control Mechanisms
This compound's function as a GH secretagogue has significantly contributed to the understanding of the complex neuroendocrine control of GH release. GH secretion is primarily regulated by signals from the hypothalamus, including growth hormone-releasing hormone (GHRH) and ghrelin, which bind to specific receptors on pituitary cells. patsnap.com this compound mimics the action of ghrelin by acting as an agonist on the GHS-R, thereby stimulating GH secretion. patsnap.com
Studies with this compound have helped elucidate the interplay between different hypothalamic and pituitary factors. It has been shown to activate intracellular signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA), leading to calcium ion influx into pituitary cells, a crucial step for GH release. patsnap.com Additionally, this compound enhances GH synthesis by increasing the transcription of the GH gene, mediated by transcription factors like CREB. patsnap.com
Furthermore, this compound modulates the negative feedback mechanisms that regulate GH levels, particularly by reducing the inhibitory effects of somatostatin (B550006). patsnap.com This is achieved by downregulating somatostatin receptor expression and signaling activity, leading to a more sustained GH secretion. patsnap.com this compound also influences the hypothalamus by promoting GHRH release and decreasing somatostatin release, creating a synergistic effect on GH levels by acting on both the pituitary and hypothalamus. patsnap.com Research suggests that this compound stimulates food intake via a specific receptor for GHRPs in the central nervous system and amplifies the central effect of GHRH on feeding. researchgate.net
Interplay with Hypothalamic-Pituitary Axis and Other Endocrine Systems
This compound's primary interaction is with the hypothalamic-pituitary axis, specifically targeting the pituitary gland and hypothalamus to stimulate GH release. patsnap.com Its action on the GHS-R1a receptor, present in both tissues, is central to this interplay. ncats.io By mimicking ghrelin, this compound influences the delicate balance between GHRH and somatostatin, key hypothalamic hormones regulating GH. patsnap.com
Beyond the GH axis, research indicates potential interactions with other endocrine systems. Ghrelin, the natural ligand for the GHS-R, has been linked to the regulation of appetite, energy homeostasis, insulin (B600854) secretion, and glucose metabolism. buzzmanchester.co.ukcore.ac.uk Given this compound's agonistic effect on the ghrelin receptor, it is conceivable that it could influence these processes as well. buzzmanchester.co.uk Studies suggest that manipulating the ghrelin signaling pathway may impact glucose metabolism, fat storage, and insulin sensitivity. buzzmanchester.co.uk
Research has also explored the combined administration of this compound with other releasing hormones like thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH), particularly in contexts like prolonged critical illness, suggesting a broader influence on pituitary hormone release synchronization. portico.org
Research into this compound's Effects Beyond the Growth Hormone Axis
While its primary role is linked to GH secretion, this compound research has explored potential effects in areas beyond the immediate GH axis, driven by the widespread expression of its target receptor, GHS-R1a. buzzmanchester.co.uk
Potential Influence on Cellular Aging Processes
Research suggests a potential link between this compound and cellular aging processes, primarily through its influence on GH signaling. GH has been implicated in cellular aging, with some hypotheses suggesting that reduced GH secretion might contribute to age-related declines in various physiological functions. buzzmanchester.co.uk The peptide's potential to stimulate GH release might offer an experimental avenue for exploring the molecular mechanisms of cellular aging and the impact of modulating GH signaling on the organism. buzzmanchester.co.uk Some research has explored potential drugs for osteoarthritis (OA) based on telomere-related genes, and this compound was identified as a potential drug in one study, although it has been rarely reported for OA treatment. koreamed.org
Exploration of Neuroprotective Research Avenues for this compound
The central nervous system (CNS) is considered a crucial target for this compound due to its potential to cross the blood-brain barrier and activate the GHS-R1a receptor in the brain. buzzmanchester.co.uk This has led to interest in exploring the peptide's potential neuroprotective properties. buzzmanchester.co.uk Investigations purport that this compound may impact neurogenesis, neuronal survival, and cognitive function. buzzmanchester.co.uk While GHRP-6, another synthetic hexapeptide acting on ghrelin receptors, has shown neuroprotective effects in animal models, suggesting a potential for this class of compounds in protecting neurons from damage, research specifically on this compound's neuroprotective effects is an avenue of exploration. particlepeptides.com Some studies have pointed to a neuroprotective role of ghrelin in neurodegenerative diseases, which supports the exploration of its synthetic analogs like this compound in this context. core.ac.uk
Future Directions and Emerging Research Avenues for Pralmorelin
Development of Next-Generation Pralmorelin-like Compounds with Enhanced Selectivity or Potency
Future research is focused on developing novel GHSR agonists with improved pharmacological profiles, specifically enhanced selectivity and potency scispace.comcore.ac.uk. While this compound is a potent GH secretagogue, like other early GHRPs, it can also influence the release of other hormones such as ACTH and cortisol at higher doses nih.gov. The development of next-generation compounds aims to minimize these off-target effects, leading to a more favorable therapeutic index.
Research into GHSR agonists has shown that structural modifications can significantly impact their activity and selectivity researchgate.net. For example, Ipamorelin, a pentapeptide, demonstrates a selectivity for GH release similar to GHRH, without significantly affecting ACTH or cortisol levels, unlike GHRP-6 and GHRP-2 (this compound) nih.gov. This highlights the potential for designing more selective agonists by altering the peptide sequence or structure. Future work may involve synthesizing peptide or non-peptide mimetics that bind specifically to GHSR1a, the primary receptor subtype responsible for GH release, while avoiding activity at other receptors that mediate undesirable effects patsnap.comresearchgate.net. The goal is to create compounds that elicit a robust growth hormone response with minimal impact on other hormonal axes. Data from studies comparing the effects of different GHRPs illustrate the varying potencies and specificities observed (Table 1).
| Compound | Potency (in vivo, swine) ED50 (nmol/kg) | Efficacy (in vivo, swine) Emax (ng GH/ml plasma) | Effect on ACTH/Cortisol |
| This compound | 0.6 | 56 ± 6 | Increased |
| GHRP-6 | 3.9 ± 1.4 | 74 ± 7 | Increased |
| Ipamorelin | 2.3 ± 0.03 | 65 ± 0.2 | No significant effect |
*Data extracted from a study in conscious swine nih.gov.
Furthermore, improving the pharmacokinetic properties of these compounds, such as increasing their half-life and oral bioavailability, remains a key area of research jnmjournal.orgmdpi.com. This could lead to more convenient administration routes and sustained therapeutic effects.
Elucidating Complex Regulatory Networks Involving this compound and its Related Pathways
Understanding the intricate regulatory networks in which this compound and the GHSR signaling pathway are involved is crucial for fully realizing their therapeutic potential buzzmanchester.co.uknih.gov. While the primary role of this compound as a GH secretagogue is well-established, ghrelin and its receptor are known to influence a variety of physiological processes beyond GH release, including appetite regulation, energy metabolism, gastrointestinal motility, and potentially even cognitive function and neuroprotection patsnap.comjnmjournal.orgbuzzmanchester.co.uknih.gov.
Future research will likely delve deeper into the downstream signaling pathways activated by GHSR binding in different tissues and cell types patsnap.com. This includes investigating the interaction of GHSR signaling with other hormonal axes and neuropeptide systems nih.gov. For instance, studies exploring the connection between ghrelin signaling and pathways regulating hunger and satiety could inform research on metabolic disorders and eating behaviors buzzmanchester.co.uk. Elucidating these complex interactions at a molecular level can reveal novel targets for therapeutic intervention and help predict potential off-target effects of GHSR agonists.
Advanced Computational Modeling Approaches for this compound Pharmacokinetics and Pharmacodynamics
Advanced computational modeling, particularly physiologically based pharmacokinetic (PBPK) and pharmacokinetic-pharmacodynamic (PK/PD) modeling, is expected to play a significant role in the future research of this compound and its analogs uthsc.edutandfonline.commdpi.com. PBPK models use physiological and drug-specific parameters to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound within the body tandfonline.commdpi.com. A PBPK model for this compound hydrochloride in rats has already been developed to describe and predict its concentrations in blood and tissues nih.gov.
Future research can leverage and expand upon these models to:
Predict this compound's behavior in different species, including humans, and in various physiological states (e.g., different age groups, disease states) tandfonline.commdpi.com.
Optimize dosing regimens and routes of administration for new this compound-like compounds tandfonline.com.
Integrate PK data with PD models to better understand the relationship between drug exposure and biological response, such as GH release or effects on appetite and metabolism tandfonline.com.
Identify potential drug-drug interactions by simulating the impact of co-administered substances on this compound's pharmacokinetics tandfonline.com.
These computational approaches can help streamline preclinical and clinical development by reducing the need for extensive in vivo studies and providing a more mechanistic understanding of drug behavior tandfonline.commdpi.com.
Exploration of this compound's Role in Novel Therapeutic Areas Beyond Growth Hormone Regulation
Beyond its established use in diagnosing GHD, the multifaceted nature of ghrelin signaling suggests potential for this compound and other GHSR agonists in novel therapeutic areas patsnap.combuzzmanchester.co.uk. Research is exploring their utility in conditions where modulating appetite, metabolism, or gastrointestinal motility could be beneficial jnmjournal.orgbuzzmanchester.co.uknih.gov.
Potential novel therapeutic areas include:
Metabolic Disorders: Investigating the impact of this compound on insulin (B600854) resistance, glucose homeostasis, and fat storage could yield valuable findings for treating conditions like type 2 diabetes and obesity buzzmanchester.co.uk.
Gastrointestinal Motility Disorders: GHSR agonists have shown promise in accelerating gastric emptying and improving symptoms in conditions like gastroparesis and chronic constipation jnmjournal.orgnih.govjpp.krakow.pl. Relamorelin, another ghrelin mimetic, is being investigated for these applications jnmjournal.orgnih.govjpp.krakow.pl.
Cachexia and Wasting Syndromes: Given its appetite-stimulating and anabolic effects, this compound and its analogs could be explored for treating cachexia associated with chronic illnesses or aging portico.orgbuzzmanchester.co.uk.
Neuroprotection and Cognitive Function: Research suggests a potential role for ghrelin signaling in cognitive function and protection against neurodegenerative diseases patsnap.combuzzmanchester.co.uk. Future studies could investigate if this compound or related compounds have therapeutic potential in these areas patsnap.combuzzmanchester.co.uk.
While this compound was previously investigated for critical illness, future research may revisit or expand upon these applications with newer, more selective compounds portico.org.
Integration of this compound Research with Systems Biology and Omics Approaches
Integrating research on this compound with systems biology and various omics approaches (genomics, proteomics, metabolomics) can provide a holistic understanding of its effects within complex biological systems mdpi.comd-nb.infofortunejournals.com.
Future research could utilize these approaches to:
Identify Biomarkers: Omics data can help identify biomarkers that predict response to this compound therapy or indicate potential side effects fortunejournals.com.
Understand Pathway Modulation: Proteomics and metabolomics can reveal how this compound binding to GHSR affects protein expression profiles and metabolic pathways in different tissues mdpi.comd-nb.infofortunejournals.com.
Explore Genetic Influences: Genomic studies could identify genetic variations that influence an individual's response to this compound or their susceptibility to related conditions fortunejournals.com.
Network Analysis: Systems biology approaches can integrate data from multiple omics layers to build comprehensive models of the regulatory networks involving ghrelin signaling and its downstream effects fortunejournals.com. This can help identify key nodes and pathways that are most significantly impacted by this compound.
These integrated approaches can provide deeper insights into the mechanisms of action of this compound and related compounds, potentially uncovering new therapeutic targets and personalized treatment strategies.
Q & A
Q. What experimental methodologies are recommended for studying Pralmorelin’s mechanism of action in preclinical models?
To investigate this compound’s mechanism, prioritize in vivo models (e.g., growth hormone-deficient rodents) combined with receptor-binding assays targeting ghrelin receptors (GHSR-1a). Use dose-response studies to establish efficacy thresholds and include control groups receiving saline or receptor antagonists. Ensure characterization of synthetic compounds follows standardized protocols (e.g., NMR, HPLC purity ≥95%) .
Example Table: Key Parameters for Preclinical Studies
| Parameter | Recommendation | Rationale |
|---|---|---|
| Animal Model | GH-deficient Sprague-Dawley rats | Mimics human GH deficiency |
| Dosage Range | 0.1–10 mg/kg, subcutaneous | Covers subtherapeutic to saturation |
| Primary Endpoint | Serum IGF-1 levels at 24h post-dose | Direct biomarker of GH activity |
Q. How should researchers design a double-blind, placebo-controlled trial for this compound’s efficacy in adult growth hormone deficiency (AGHD)?
Adopt a randomized, crossover design with washout periods ≥2 weeks to mitigate carryover effects. Stratify participants by baseline IGF-1 levels and age. Use validated assays for GH/IGF-1 quantification and predefine statistical power (e.g., α=0.05, β=0.2) to detect clinically meaningful differences. Report adverse events using CTCAE criteria .
Q. What pharmacokinetic parameters are critical when analyzing this compound’s bioavailability in human studies?
Focus on AUC0–24, Cmax, Tmax, and elimination half-life (t1/2). Use non-compartmental analysis (NCA) for initial estimates and compartmental modeling for dose linearity. Validate bioanalytical methods per FDA/EMA guidelines (e.g., LC-MS/MS with ≤15% CV for precision) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across heterogeneous patient populations?
Apply subgroup analyses based on covariates like age, BMI, and comorbidities. Use multivariate regression to isolate confounding variables. For conflicting in vitro vs. in vivo results, conduct pathway enrichment analyses (e.g., KEGG, GO) to identify context-dependent mechanisms .
Example Table: Common Data Contradictions and Mitigation Strategies
| Contradiction | Proposed Resolution |
|---|---|
| Varied IGF-1 response in elderly vs. young patients | Stratify by age and adjust for renal/hepatic function |
| Inconsistent receptor affinity across assays | Standardize assay conditions (pH, temperature) |
Q. What methodologies optimize longitudinal analysis of this compound’s effects on muscle mass in aging populations?
Use dual-energy X-ray absorptiometry (DEXA) for lean mass quantification at 6-month intervals. Pair with functional assessments (e.g., 6-minute walk test) and adjust for dietary/hormonal confounders. Apply mixed-effects models to handle missing data and time-dependent covariates .
Q. How do comparative studies differentiate this compound from other GH secretagogues (e.g., sermorelin) in terms of receptor specificity?
Employ competitive binding assays (e.g., radioligand displacement) with HEK293 cells expressing GHSR-1a. Calculate IC50 values and use molecular docking simulations to map binding interactions. Validate findings with in vivo GH pulsatility profiles .
Q. What statistical approaches are recommended for meta-analyses of this compound’s safety profile across Phase III trials?
Use random-effects models to account for inter-study heterogeneity. Calculate pooled odds ratios for adverse events (e.g., headache, flushing) with 95% confidence intervals. Assess publication bias via funnel plots and Egger’s regression .
Methodological Frameworks
- For hypothesis-driven studies : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- For clinical trials : Use PICO (Population, Intervention, Comparison, Outcome) to structure objectives .
- For conflicting data : Leverage principal contradiction analysis to identify dominant factors influencing outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
